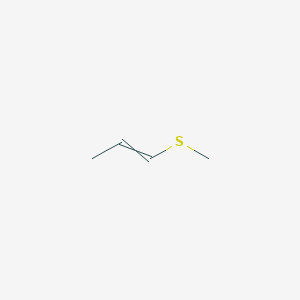

1-Propene, 1-(methylthio)-

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-Propene, 1-(methylthio)- can be synthesized through several methods. One common approach involves the reaction of propene with methylthiol in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 0°C to 50°C and pressures from 1 to 5 atmospheres. The catalyst used can vary, but common choices include transition metal complexes such as palladium or nickel complexes.

Industrial Production Methods

In an industrial setting, the production of 1-Propene, 1-(methylthio)- often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes the following steps:

Feed Preparation: Propene and methylthiol are purified and mixed in the desired stoichiometric ratio.

Reaction: The mixture is passed through a reactor containing the catalyst at controlled temperature and pressure.

Separation: The reaction mixture is then separated using distillation or other separation techniques to isolate the desired product.

Purification: The isolated product is further purified to remove any impurities or by-products.

Analyse Des Réactions Chimiques

Types of Reactions

1-Propene, 1-(methylthio)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reduction of 1-Propene, 1-(methylthio)- can yield the corresponding thiol or sulfide. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: The vinyl group in 1-Propene, 1-(methylthio)- can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common nucleophiles include halides, amines, and alcohols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), peracids, and other oxidizing agents at temperatures ranging from 0°C to 100°C.

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄) at temperatures ranging from -20°C to 50°C.

Substitution: Halides, amines, alcohols, and other nucleophiles at temperatures ranging from -10°C to 80°C.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and sulfides.

Substitution: Various substituted vinyl sulfides.

Applications De Recherche Scientifique

Synthetic Routes

- Catalytic Reaction : Propene reacts with methylthiol using transition metal catalysts.

- Continuous Flow Reactors : In industrial settings, continuous flow reactors are utilized to maintain consistent quality and yield.

Scientific Research Applications

1-Propene, 1-(methylthio)- has been investigated for its potential applications in several scientific domains:

Organic Chemistry

- Building Block : It serves as a precursor for synthesizing more complex sulfur-containing compounds. Its vinyl group allows for various chemical reactions, including oxidation and substitution reactions .

Biological Studies

- Enzyme Interaction : Research indicates that this compound may interact with enzymes and influence cellular processes. Its biological activity is under investigation for potential therapeutic uses .

Food Science

- Flavor Compound : It is identified as a significant aroma compound in various foods, particularly in truffles and chives flower sauces. Its presence contributes to the overall flavor profile, making it essential for food production and flavor optimization .

Environmental Science

- Volatile Organic Compounds (VOCs) : The compound is studied for its role as a VOC in various environmental contexts, including its impact on air quality and odor profiles in food products .

Off-Flavour Detection in Meat Products

A study focused on the quantification of 1-(methylthio)propane (a related compound) in fresh beef samples demonstrated its role in contributing to off-flavors. The method involved gas chromatography-mass spectrometry (GC-MS) to detect concentrations as low as 0.33 µg/g. The findings revealed that certain beef samples contained high levels of this compound, correlating with undesirable odors attributed to microbial activity during storage .

| Sample | Concentration (µg/g) | Notes |

|---|---|---|

| Sample 6 | 2.3 ± 0.5 | High levels detected |

| Sample 10 | < LOQ | Below quantification limit |

Aroma Profiling in Truffles

Research on truffle species indicated the presence of both (E)- and (Z)-isomers of 1-propene, 1-(methylthio)- across different species. This highlights the compound's significance in truffle aroma profiles and suggests further exploration into its concentration variations based on species and geographic origin .

Mécanisme D'action

The mechanism of action of 1-Propene, 1-(methylthio)- involves its interaction with various molecular targets, including enzymes and receptors. The vinyl group allows the compound to participate in a range of chemical reactions, while the sulfur atom can form strong interactions with metal ions and other nucleophiles. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparaison Avec Des Composés Similaires

1-Propene, 1-(methylthio)- can be compared with other similar compounds, such as:

1-Propene, 1-(ethylthio)-: This compound has an ethyl group instead of a methyl group attached to the sulfur atom. It exhibits similar chemical properties but may have different reactivity and biological activity.

1-Propene, 1-(phenylthio)-: This compound has a phenyl group attached to the sulfur atom. It is more hydrophobic and may have different solubility and reactivity compared to 1-Propene, 1-(methylthio)-.

1-Propene, 1-(methylsulfinyl)-: This compound has a sulfinyl group (−SO) instead of a sulfanyl group (−S). It is more oxidized and may have different chemical and biological properties.

The uniqueness of 1-Propene, 1-(methylthio)- lies in its balance of reactivity and stability, making it a versatile compound for various applications in research and industry.

Activité Biologique

1-Propene, 1-(methylthio)-, also known as (E)-1-methylthio-1-propene, is a sulfur-containing organic compound with significant biological activity. This article explores its biochemical properties, cellular effects, molecular mechanisms, and metabolic pathways, supported by relevant research findings and case studies.

1-Propene, 1-(methylthio)- is involved in various biochemical reactions, particularly those related to sulfur metabolism. It interacts with cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics and endogenous compounds. These interactions can lead to the formation of reactive intermediates that may further engage with cellular components, influencing various biochemical processes.

Cellular Effects

The compound has been shown to affect several cellular processes:

- Gene Expression : 1-Propene, 1-(methylthio)- can modulate the activity of transcription factors, leading to changes in gene expression profiles.

- Metabolism : It alters the activity of key metabolic enzymes, impacting cellular metabolism and energy production.

- Cell Growth and Differentiation : The compound influences cell growth and differentiation through its effects on signaling pathways and metabolic flux.

The molecular mechanism of 1-Propene, 1-(methylthio)- involves its binding to specific sites on enzymes, which can result in either inhibition or activation. For instance, it may form covalent bonds with the active sites of certain enzymes, inhibiting their activity. This inhibition can lead to substrate accumulation and reduced product formation, ultimately affecting cellular metabolism.

Case Study: Interaction with Cytochrome P450

Recent studies have demonstrated that 1-Propene, 1-(methylthio)- significantly interacts with cytochrome P450 enzymes. This interaction has been linked to alterations in metabolic pathways associated with detoxification processes. For example, the compound's metabolites can influence the levels of reactive oxygen species (ROS) within cells, potentially leading to oxidative stress .

Temporal Effects in Laboratory Settings

The stability and degradation of 1-Propene, 1-(methylthio)- are critical for understanding its long-term effects on cellular function. Research indicates that prolonged exposure can result in cumulative effects such as changes in cell viability and proliferation rates. For instance, laboratory experiments have shown that degradation products formed from 1-Propene, 1-(methylthio)- under specific conditions exhibit different biological activities compared to the parent compound.

Metabolic Pathways

1-Propene, 1-(methylthio)- is metabolized through various pathways:

- Cytochrome P450 Pathway : This pathway leads to the formation of reactive intermediates that can interact with other biomolecules.

- Sulfur Metabolism : The compound is involved in metabolic processes related to sulfur-containing compounds, influencing overall metabolic flux within cells .

Transport and Distribution

The transport mechanisms for 1-Propene, 1-(methylthio)- are influenced by its interactions with cellular transporters and binding proteins. These interactions facilitate its movement across cell membranes and accumulation in specific cellular compartments. The compound's subcellular localization is critical for its biological activity; for example, localization in mitochondria may affect energy metabolism while nuclear localization could influence gene expression.

Summary Table of Biological Activities

Propriétés

IUPAC Name |

1-methylsulfanylprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8S/c1-3-4-5-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJOGCMRDEUBRJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20864227 | |

| Record name | 1-Propene, 1-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear to pale yellow liquid; Acrid strong garlic-like aroma | |

| Record name | Methyl 1-propenyl sulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1888/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | Methyl 1-propenyl sulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1888/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.887-0.893 (20°) | |

| Record name | Methyl 1-propenyl sulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1888/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

10152-77-9 | |

| Record name | Methyl 1-propenyl sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10152-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propene, 1-(methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propene, 1-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [No public or meaningful name is available] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 1-PROPENYL SULPIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Reaction mass of (E)-1-Methylthio-1-propene and (Z)-1-Methylthio-1-propene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of identifying 1-propene, 1-(methylthio)-(E)- in different types of chives flower sauce?

A1: The presence of 1-propene, 1-(methylthio)-(E)- in all four types of chives flower sauce analyzed [] suggests it's a key aroma compound in chives themselves, regardless of added fruit flavors. This is consistent with its identification as a major compound in both white and purple skin garlic []. Further research could explore if its concentration varies significantly between chives varieties or with different processing methods, offering insights for flavor optimization in food production.

Q2: How does the presence of other volatile compounds impact the aroma profile of chives flower sauce?

A2: While 1-propene, 1-(methylthio)-(E)- may be a significant contributor to the aroma, it doesn't act in isolation. The study identified other compounds like methyl mercaptan, dimethyl disulfide, and diallyl sulfide, all present in the chives flower sauces []. These likely interact to create a complex aroma profile. Notably, unique compounds were detected in the fruit-flavored sauces, suggesting these additions introduce new aroma dimensions, potentially complementing or masking the base chives aroma. This highlights the importance of considering the overall volatile profile when analyzing flavor, rather than individual compounds in isolation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.